molecular formula C19H12ClN3O3S2 B2533857 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895019-57-5

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No. B2533857
M. Wt: 429.89
InChI Key: DKIYPSULTYLSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a dioxolo ring, a benzothiazole ring, a thiophene ring, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The structure includes a dioxolo ring, a benzothiazole ring, a thiophene ring, and a carboxamide group .

Scientific Research Applications

Heterocyclic Compounds in CNS Drug Synthesis

Heterocyclic compounds containing nitrogen (N), sulfur (S), and oxygen (O) atoms form a significant class of organic compounds with potential Central Nervous System (CNS) activity. The molecule , with its complex heterocyclic structure, falls within this category and may hold promise for the synthesis of novel CNS drugs. Such compounds are pivotal in addressing the increasing burden of CNS disorders, which may stem from genetic, environmental, social, and dietary factors. The search for lead molecules capable of modulating CNS activity without the adverse effects associated with many current treatments is ongoing, highlighting the potential significance of this molecule in drug synthesis and development (Saganuwan, 2017).

Chemical and Biological Properties of Heterocyclic Compounds

The molecule's structural complexity, featuring benzothiazole and thiophene components, underscores its relevance in studying the chemistry and properties of heterocyclic compounds. Reviews of compounds containing benzimidazole and benzothiazole moieties highlight their versatile preparation procedures, spectroscopic properties, structures, magnetic properties, and biological activities. These reviews serve as a foundation for identifying research gaps and exploring unknown analogues, potentially including the molecule . Such compounds are essential for developing new materials with significant electrochemical, biological, and therapeutic applications (Boča, Jameson, Linert, 2011).

Synthetic Approaches and Biological Applications

The molecule's relevance extends to synthetic chemistry, where it could contribute to the development of methods for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines. These compounds, including azolylthiazoles, have demonstrated various biological applications, underscoring the importance of research into efficient synthesis methodologies and potential biological activities. This area of study is crucial for expanding the repertoire of compounds available for pharmaceutical development and understanding their mechanisms of action (Ibrahim, 2011).

properties

IUPAC Name

5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O3S2/c20-17-4-3-15(27-17)18(24)23(9-11-2-1-5-21-8-11)19-22-12-6-13-14(26-10-25-13)7-16(12)28-19/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIYPSULTYLSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-chloro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

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